molecular formula C12H14O6 B8485951 Dimethyl-(3-methoxyphenoxy)malonate

Dimethyl-(3-methoxyphenoxy)malonate

Cat. No.: B8485951
M. Wt: 254.24 g/mol
InChI Key: GVQPFSGFXYNQLQ-UHFFFAOYSA-N
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Description

Dimethyl-(3-methoxyphenoxy)malonate (C₁₂H₁₄O₆; molecular weight: 254.24 g/mol) is a malonic acid diester featuring a 3-methoxyphenoxy substituent at the central carbon. This compound is structurally characterized by two ester groups and an aryl ether moiety, which influence its electronic properties, stability, and reactivity. Its applications span organic synthesis, pharmaceutical intermediates, and metabolic studies due to its ability to act as a malonate donor or a substrate for esterases .

Properties

Molecular Formula

C12H14O6

Molecular Weight

254.24 g/mol

IUPAC Name

dimethyl 2-(3-methoxyphenoxy)propanedioate

InChI

InChI=1S/C12H14O6/c1-15-8-5-4-6-9(7-8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3

InChI Key

GVQPFSGFXYNQLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OC(C(=O)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position Effects

  • Dimethyl-(2-Methoxyphenoxy)Malonate (): Molecular Formula: C₁₂H₁₄O₆ (same as the 3-methoxy derivative). Key Difference: The methoxy group is at the ortho (2-) position on the phenoxy ring, leading to steric hindrance near the ester groups. This reduces conformational flexibility compared to the meta (3-) isomer.
  • Dimethyl-(Dimethylaminomethylene)-Malonate (): Features a dimethylaminomethylene group instead of an aryl ether. Exists as a ZE conformer in the solid phase (carbonyl oxygen orientation relative to the C=C bond), whereas aminomethylene-malonic acid dimethyl ester adopts an EZ conformation. This highlights how electron-donating groups (e.g., –NMe₂) vs. aryl ethers influence spatial arrangements .

Functional Group Modifications

  • Diethyl 2-(3,5-Diiodo-4-(4-Methoxyphenoxy)Benzyl)Malonate (): Incorporates iodine atoms and a benzyl group, enhancing hydrophobicity (CLogP: ~5.2) compared to dimethyl-(3-methoxyphenoxy)malonate (predicted CLogP: ~1.8). The bulky substituents enable applications in radiopharmaceuticals or as fluorescence probes.

Common Strategies

  • Nucleophilic Substitution: Example: Synthesis of dimethyl-(2-nitrophenyl)malonate () via reaction of dimethyl malonate with 2-fluoro-1-nitrobenzene in the presence of K₂CO₃. Similar methods apply to the 3-methoxy derivative, substituting with 3-methoxyphenol .
  • Protection-Deprotection Sequences: Used in pyrrolidinone-substituted malonates (), where selective protection of reactive sites (e.g., amines) is critical .

Physicochemical Properties and Stability

Hydrolysis Kinetics

Compound Hydrolysis Half-Life (pH 7.2) Hydrolysis Half-Life (pH 8.0) CLogP
Dimethylmalonate (DMM) >24 h ~12 h -0.5
This compound* ~48 h (estimated) ~24 h (estimated) 1.8
Diacetoxymethyl Malonate (MAM) 2.5 h 1.2 h 0.3
Ditrifluoroethyl Malonate (MTF) 6 h 3 h 2.1

*Data extrapolated from , which studied tuned malonate esters. Electron-withdrawing groups (e.g., trifluoroethyl in MTF) accelerate hydrolysis, while aryl ethers (as in the 3-methoxy derivative) slow it due to steric and electronic effects .

Conformational Stability

  • Computational studies () show that malonate derivatives with planar carboxyl groups (e.g., hydrogen malonate) form intramolecular hydrogen bonds, enhancing stability.

Metabolic Studies

  • Malonate esters like dimethylmalonate (DMM) inhibit succinate dehydrogenase, mimicking metabolic stress (). The 3-methoxy derivative’s slower hydrolysis may prolong intracellular malonate release, offering controlled metabolic modulation .

Ion-Selective Probes

  • Bispyrenyl malonates () with methyl/naphthalenylmethyl substituents exhibit Cu²⁺ selectivity. Substituting with a 3-methoxyphenoxy group could alter binding affinity due to changes in electron density and steric bulk .

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